molecular formula C7H11NO2 B131463 (2E)-N,N-Dimethyl-4-oxo-2-pentenamide CAS No. 156462-97-4

(2E)-N,N-Dimethyl-4-oxo-2-pentenamide

Cat. No. B131463
M. Wt: 141.17 g/mol
InChI Key: GMUDJABRPSIDKF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N,N-Dimethyl-4-oxo-2-pentenamide, commonly known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This property has led to its use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

Mechanism Of Action

DMOP works by inhibiting the activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the nervous system. This leads to an increase in the levels of acetylcholine, which is an important neurotransmitter involved in learning and memory processes.

Biochemical And Physiological Effects

DMOP has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, DMOP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other inflammatory conditions.

Advantages And Limitations For Lab Experiments

DMOP is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. However, the compound is highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, DMOP has a short half-life in the body, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DMOP. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which may have greater therapeutic potential for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMOP, including its potential for use in the treatment of other conditions such as Parkinson's disease and multiple sclerosis. Finally, studies are needed to determine the safety and efficacy of DMOP in human clinical trials.

Synthesis Methods

DMOP can be synthesized through a simple reaction between 2-pentenoyl chloride and dimethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a yellow oil that can be purified through distillation or chromatography.

Scientific Research Applications

DMOP has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to improve cognitive function in animal models of the disease, and early clinical trials have shown promising results. DMOP has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.

properties

CAS RN

156462-97-4

Product Name

(2E)-N,N-Dimethyl-4-oxo-2-pentenamide

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(E)-N,N-dimethyl-4-oxopent-2-enamide

InChI

InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+

InChI Key

GMUDJABRPSIDKF-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)/C=C/C(=O)N(C)C

SMILES

CC(=O)C=CC(=O)N(C)C

Canonical SMILES

CC(=O)C=CC(=O)N(C)C

synonyms

2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI)

Origin of Product

United States

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